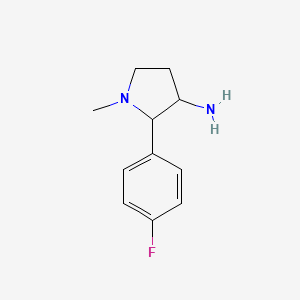

2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine

CAS No.: 1341576-39-3

Cat. No.: VC3000644

Molecular Formula: C11H15FN2

Molecular Weight: 194.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341576-39-3 |

|---|---|

| Molecular Formula | C11H15FN2 |

| Molecular Weight | 194.25 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3 |

| Standard InChI Key | PGLORIOSCWIJBZ-UHFFFAOYSA-N |

| SMILES | CN1CCC(C1C2=CC=C(C=C2)F)N |

| Canonical SMILES | CN1CCC(C1C2=CC=C(C=C2)F)N |

Introduction

Chemical Structure and Properties

Chemical Identification

(2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral compound with specific stereochemistry as indicated in its name. This compound is identified by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2219376-30-2 |

| PubChem CID | 95328766 |

| Molecular Formula | C11H15FN2 |

| Molecular Weight | 194.25 g/mol |

| IUPAC Name | (2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-amine |

| Standard InChI | InChI=1S/C11H15FN2/c1-14-7-6-10(13)11(14)8-2-4-9(12)5-3-8/h2-5,10-11H,6-7,13H2,1H3/t10-,11+/m0/s1 |

| Standard InChIKey | PGLORIOSCWIJBZ-WDEREUQCSA-N |

| Isomeric SMILES | CN1CCC@@HN |

The compound belongs to the class of substituted pyrrolidines, containing a 4-fluorophenyl substituent at the 2-position and a methyl group at the 1-position of the pyrrolidine ring .

Physical and Chemical Properties

The physical and chemical properties of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine include:

| Property | Description |

|---|---|

| Physical State | Solid (at standard conditions) |

| Solubility | Limited information available; likely soluble in organic solvents such as DMSO, methanol, and dichloromethane |

| Stability | Should be stored under appropriate conditions to prevent degradation |

| Melting Point | Specific melting point data not available |

| Boiling Point | Data not available; likely to decompose before boiling |

Stereochemistry and Structural Features

The compound exhibits specific stereochemistry with (2S,3R) configuration, indicating the spatial arrangement of substituents at the 2 and 3 positions of the pyrrolidine ring. This stereochemistry is crucial for potential biological activity and receptor interactions.

Key structural features include:

-

A pyrrolidine ring as the core structure

-

A 4-fluorophenyl substituent at the 2-position

-

A methyl group at the 1-position (nitrogen)

-

A primary amine group at the 3-position

-

Specific (2S,3R) stereochemistry

The presence of these functional groups and the specific stereochemistry contribute to the compound's potential interaction with biological targets .

Synthesis and Preparation

Synthetic Routes

While the search results don't provide specific synthetic routes for (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine, similar compounds are typically synthesized through multi-step processes. Based on related pyrrolidine derivatives, potential synthetic approaches might include:

-

Asymmetric synthesis starting from appropriate precursors

-

Stereoselective reduction of corresponding pyrrolidinones

-

Functionalization of pre-formed pyrrolidine scaffolds

The specific stereochemistry would require careful control of reaction conditions and potentially the use of chiral catalysts or chiral auxiliaries to ensure the correct configuration at the 2 and 3 positions.

Purification Methods

Purification of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine likely involves standard techniques for similar compounds, including:

-

Column chromatography

-

Recrystallization

-

Preparative HPLC

-

Formation and resolution of diastereomeric salts to separate enantiomers if synthesized as a racemic mixture

Biological Activity and Applications

Structure-Activity Relationships

The structure-activity relationships (SAR) for this compound class can be inferred based on similar compounds:

-

The fluorine substituent at the para position of the phenyl ring may enhance metabolic stability and alter the electronic properties of the molecule

-

The specific (2S,3R) stereochemistry likely plays a crucial role in biological activity

-

The N-methyl group on the pyrrolidine may affect binding affinity and pharmacokinetic properties

-

The primary amine at the 3-position could serve as a hydrogen bond donor in interactions with biological targets

Understanding these structure-activity relationships could guide further modification to optimize biological activity and pharmacokinetic properties.

| Hazard Statement | Classification |

|---|---|

| H302 | Harmful if swallowed [Warning Acute toxicity, oral] |

| H315 | Causes skin irritation [Warning Skin corrosion/irritation] |

These hazard classifications suggest caution is required when handling this compound .

Analytical Methods

Identification and Characterization

Several analytical methods can be employed for the identification and characterization of (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR to confirm structure

-

2D techniques (COSY, HSQC, HMBC) for detailed structural analysis

-

¹⁹F-NMR to specifically analyze the fluorine environment

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) or Electrospray Ionization (ESI) for molecular weight confirmation

-

High-Resolution Mass Spectrometry (HRMS) for exact mass determination

-

MS/MS for fragmentation pattern analysis

-

-

Infrared (IR) Spectroscopy:

-

Identification of functional groups (amine, aromatic, etc.)

-

-

X-ray Crystallography:

-

Definitive confirmation of stereochemistry and crystal structure

-

-

Chiral Chromatography:

-

HPLC or GC with chiral columns to confirm enantiomeric purity

-

Comparative Analysis with Related Compounds

Structural Analogues

Several related compounds share structural similarities with (2S,3R)-2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine:

| Compound | Structural Differences | Potential Impact on Activity |

|---|---|---|

| 2-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine (non-stereospecific) | Lacks specific stereochemistry | May show different or reduced biological activity |

| 5-(4-Fluorophenyl)-1-methylpyrrolidin-3-amine | Different position of substituents | Altered receptor binding profile |

| 2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine | Additional chlorine substituent | Potentially enhanced lipophilicity and altered electronic properties |

| 1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine | Different attachment of fluorophenyl group | Modified spatial arrangement affecting target binding |

These structural variations may lead to differences in biological activity, pharmacokinetics, and selectivity for potential targets .

Pharmacological Comparisons

Compounds with similar structures have been investigated for various pharmacological applications:

-

Pyrrolidine derivatives with similar substitution patterns have shown activity as:

-

Phosphodiesterase inhibitors

-

Neurotransmitter modulators

-

Enzyme inhibitors

-

-

The specific stereochemistry often plays a crucial role in determining selectivity and potency

-

Fluorine substitution is commonly employed in medicinal chemistry to enhance metabolic stability and alter electronic properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume